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Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationship

(SAR) of ZINC194100678, a potent inhibitor of p21-activated kinase 1 (PAK1). Through a

detailed examination of its chemical structure, biological activity, and the experimental

methodologies used for its characterization, this document aims to furnish researchers,

scientists, and drug development professionals with a thorough understanding of the key

structural motifs governing its inhibitory potency and cellular effects. Quantitative data are

presented in structured tables for comparative analysis, and detailed experimental protocols

are provided. Furthermore, a diagram of the PAK1 signaling pathway is included to

contextualize the therapeutic potential of this compound.

Introduction
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a pivotal role in various

cellular processes, including cell proliferation, survival, and migration.[1] Its deregulation is

implicated in a multitude of human diseases, most notably cancer, making it an attractive

therapeutic target.[1] ZINC194100678, a compound featuring a 1H-pyrazolo[3,4-d]pyrimidine

scaffold, has been identified as a potent PAK1 inhibitor.[2][3] This guide delves into the intricate

relationship between the chemical structure of ZINC194100678 and its biological activity,

providing a foundational understanding for the rational design of next-generation PAK1

inhibitors.
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Chemical Structure and Properties
ZINC194100678 is characterized by a 1H-pyrazolo[3,4-d]pyrimidine core, a privileged scaffold

in kinase inhibitor design.[4][5] The specific substitutions on this core are crucial for its potent

and selective inhibition of PAK1.

Systematic Name: 4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

CAS Number: 1995025-05-2[2]

Molecular Formula: C₁₀H₁₃N₅O[6]

Molecular Weight: 219.24 g/mol [6]

Quantitative Biological Activity
The inhibitory activity of ZINC194100678 and its analogs against PAK1 and the MDA-MB-231

human breast cancer cell line has been quantitatively assessed. The following tables

summarize the key findings from the primary literature, providing a clear comparison of the

potency of these compounds.[2][6]
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Compound ID Structure PAK1 IC₅₀ (μM)[2]
MDA-MB-231 IC₅₀
(μM)[2]

ZINC194100678

4-(morpholin-4-yl)-1H-

pyrazolo[3,4-

d]pyrimidine

8.37 40.16

Analog 1

4-((4-methylpiperazin-

1-yl)methyl)-1H-

pyrazolo[3,4-

d]pyrimidine

>50 >50

Analog 2

1-phenyl-4-(piperidin-

1-yl)-1H-pyrazolo[3,4-

d]pyrimidine

15.2 Not Reported

Analog 3

4-(4-benzylpiperazin-

1-yl)-1H-pyrazolo[3,4-

d]pyrimidine

5.8 25.7

Table 1: Inhibitory Activity of ZINC194100678 and Analogs. This table presents the half-

maximal inhibitory concentrations (IC₅₀) for PAK1 kinase activity and MDA-MB-231 cell

proliferation.

Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 reveals critical insights into the SAR of the 1H-pyrazolo[3,4-

d]pyrimidine scaffold as a PAK1 inhibitor.

The 1H-pyrazolo[3,4-d]pyrimidine core is essential for binding to the kinase.[3][7]

The morpholine moiety in ZINC194100678 appears to be a key contributor to its potency.

Replacement with a simple methylated piperazine (Analog 1) leads to a significant loss of

activity.[3]

The presence of a piperidine ring (Analog 2) results in a moderate decrease in potency

compared to the morpholine ring.
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The introduction of a benzyl group on the piperazine ring (Analog 3) enhances the inhibitory

activity, suggesting that the exploration of hydrophobic interactions in this region could lead

to more potent compounds.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of

ZINC194100678.

PAK1 Kinase Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PAK1.

Materials:

Recombinant human PAK1 kinase (e.g., from Promega or Cell Signaling Technology)[8][9]

[10]

PAKtide (RRRLSFAEPG) as a substrate[10]

ATP (Adenosine triphosphate)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 0.2 mM DTT)[11]

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[8][10]

Test compound (ZINC194100678 or analogs) dissolved in DMSO

384-well plates

Procedure:

Prepare a serial dilution of the test compound in DMSO.

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

[8]

Add 2 µL of PAK1 enzyme solution to each well.[8]
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Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.[8]

Incubate the plate at room temperature for 60 minutes.[8]

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-

Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and

incubating for another 30 minutes.[8]

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each compound concentration relative to the DMSO

control and determine the IC₅₀ value by fitting the data to a dose-response curve.

MDA-MB-231 Cell Proliferation Assay
This assay determines the effect of a compound on the viability and proliferation of the MDA-

MB-231 human breast cancer cell line.

Materials:

MDA-MB-231 cells (ATCC HTB-26)[2]

Cell culture medium (e.g., DMEM with 10% FBS)

Test compound (ZINC194100678 or analogs) dissolved in DMSO

96-well cell culture plates

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT,

XTT)[12]

Procedure:

Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 1.5 x 10⁴ cells/mL

and incubate overnight at 37°C in a 5% CO₂ atmosphere.[2]

Prepare a serial dilution of the test compound in the cell culture medium.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/pak1-cdc42-kinase-assay.pdf?rev=4208a97d7f5e4f0089c2a09ab3cc97c0
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/pak1-cdc42-kinase-assay.pdf?rev=4208a97d7f5e4f0089c2a09ab3cc97c0
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/pak1-cdc42-kinase-assay.pdf?rev=4208a97d7f5e4f0089c2a09ab3cc97c0
https://www.eurofinsdiscovery.com/catalog/tumor-cell-proliferation-assay-in-mda-mb-231-human-breast-cells-panlabs/370050-1
https://www.benchchem.com/product/b11930747?utm_src=pdf-body
https://www.researchgate.net/figure/Cell-proliferation-measurements-of-MDA-MB-231-cells-for-control-and-LMMS-groups-assessed_fig4_267729299
https://www.eurofinsdiscovery.com/catalog/tumor-cell-proliferation-assay-in-mda-mb-231-human-breast-cells-panlabs/370050-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remove the old medium from the wells and add the medium containing the test compound

or vehicle control (DMSO). The final concentration of DMSO should be kept constant across

all wells (typically ≤ 0.5%).

Incubate the cells for 48 hours.[2][6]

Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

This involves adding the reagent to the wells, incubating for a short period, and measuring

the luminescence.

Calculate the percentage of cell proliferation inhibition for each concentration relative to the

vehicle control and determine the IC₅₀ value.

PAK1 Signaling Pathway
ZINC194100678 exerts its biological effects by inhibiting PAK1, a central node in multiple

signaling pathways that regulate cell growth, survival, and motility. Understanding this pathway

is crucial for appreciating the therapeutic implications of PAK1 inhibition.
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Figure 1: Simplified PAK1 signaling pathway.
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Conclusion
ZINC194100678 represents a promising starting point for the development of novel PAK1

inhibitors. The structure-activity relationship data clearly indicates that the 1H-pyrazolo[3,4-

d]pyrimidine core is a viable scaffold for targeting PAK1, and that modifications to the 4-position

substituent can significantly impact potency. The detailed experimental protocols provided in

this guide offer a standardized framework for the evaluation of new analogs. Future work

should focus on optimizing the substituents on the pyrazolopyrimidine core to enhance potency,

selectivity, and pharmacokinetic properties, with the ultimate goal of developing clinically

effective anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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